4-Pob-mts

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phosphoryloxybenzyl Methanethiosulfonate involves the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate under specific conditions. The reaction typically requires a base such as sodium hydroxide to deprotonate the hydroxyl group, followed by the addition of methanethiosulfonate to form the desired product.

Industrial Production Methods

Industrial production of 4-Phosphoryloxybenzyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phosphoryloxybenzyl Methanethiosulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: The methanethiosulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.

Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

RNA Metabolic Labeling

One of the primary applications of 4-Pob-mts is in the metabolic labeling of cellular RNA. The compound facilitates the incorporation of 4-thiouridine (s4U) into newly synthesized RNA, allowing researchers to study RNA dynamics and functions effectively. The sulfur moiety present in s4U provides a unique handle for biochemical purification, which is critical for downstream analyses such as RT-qPCR and RNA sequencing.

Enrichment Protocols

Recent studies have demonstrated that using MTS chemistry enhances the efficiency of enriching s4U-RNA from total cellular RNA. The protocol involves:

- Metabolic Labeling: Cells are cultured with s4U to incorporate it into newly transcribed RNA.

- Biotinylation: The s4U-RNA is biotinylated using MTS conjugated to biotin, allowing for selective enrichment.

- Enrichment Process: Biotinylated RNA is captured on streptavidin-coated beads, followed by washing to remove nonspecific binding and elution through reduction of disulfide bonds.

This method has shown to require less starting material and reduce enrichment bias, making it particularly useful for studying low-abundance RNAs .

Therapeutic Implications

Beyond RNA research, this compound has potential therapeutic applications, particularly in drug development and gene therapy. Its ability to modify RNA can be leveraged to enhance the delivery and efficacy of therapeutic oligonucleotides.

Case Studies

- Gene Therapy Enhancements: Research indicates that compounds like this compound can improve the stability and cellular uptake of mRNA-based therapies. This is crucial for developing effective treatments for genetic disorders where mRNA replacement strategies are employed.

- Cancer Research: The compound's role in enhancing RNA stability may also contribute to cancer therapies by facilitating the delivery of therapeutic genes that can suppress tumor growth or induce apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of 4-Phosphoryloxybenzyl Methanethiosulfonate involves the formation of a covalent bond with sulfhydryl groups in proteins and peptides. This modification can alter the activity, stability, and interactions of the target proteins, providing valuable insights into their biological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium: Another sulfhydryl active reagent used in cell viability assays.

S-Adenosyl-L-Methionine: A methyl group donor used in methylation reactions.

Uniqueness

4-Phosphoryloxybenzyl Methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups, making it a valuable tool in the study of protein function and interactions .

Biologische Aktivität

4-Phosphoryloxybenzyl Methanethiosulfonate (4-Pob-mts), with a CAS number of 887407-33-2, is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article explores its synthesis, mechanism of action, applications in scientific research, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is synthesized through the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate in the presence of a base such as sodium hydroxide. This reaction leads to the formation of a compound that can modify sulfhydryl groups in proteins and peptides, which is crucial for studying protein interactions and enzyme mechanisms.

Chemical Structure

- Molecular Weight : 298.3 g/mol

- Chemical Formula : C₁₃H₁₅O₅S₂

The primary mechanism of action for this compound involves the formation of covalent bonds with sulfhydryl groups in proteins. This modification can lead to changes in protein activity, stability, and interactions. The ability to selectively target these groups makes this compound a valuable tool for probing protein functions and studying enzymatic processes .

Biological Activity

This compound exhibits several biological activities that are relevant in both basic research and potential therapeutic applications:

- Protein Modification : Alters the functionality of proteins by modifying thiol groups, impacting their structural integrity and activity.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes by covalently modifying active site residues.

- Studying Protein-Protein Interactions : Facilitates the exploration of interactions between different proteins by tagging specific residues.

Applications in Research

This compound has been utilized across various fields, including:

- Biochemistry : As a reagent for studying protein dynamics and interactions.

- Cell Biology : Investigating cellular signaling pathways and enzyme mechanisms.

- Drug Development : Potential applications in designing inhibitors targeting specific enzymes involved in disease processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological research:

-

Protein Interaction Studies :

- A study demonstrated that this compound could effectively modify specific cysteine residues in target proteins, allowing researchers to map interaction networks within cellular environments.

-

Enzyme Mechanism Exploration :

- Research involving various enzymes showed that treatment with this compound resulted in significant changes to enzyme kinetics, providing insights into the catalytic mechanisms at play.

-

Therapeutic Potential :

- Investigations into the use of this compound as a therapeutic agent revealed its potential to inhibit cancer-related pathways by targeting specific proteins involved in tumor growth.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Chemical Structure | Key Differences |

|---|---|---|

| 3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Sulfhydryl active reagent | Used primarily in cell viability assays |

| S-Adenosyl-L-Methionine | Methyl group donor | Involved in methylation reactions |

| N-Ethylmaleimide | Electrophilic maleimide | Non-specific thiol modification |

Eigenschaften

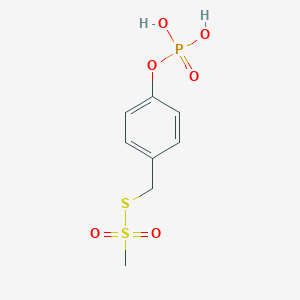

IUPAC Name |

[4-(methylsulfonylsulfanylmethyl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O6PS2/c1-17(12,13)16-6-7-2-4-8(5-3-7)14-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYYOYVSOQFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392060 | |

| Record name | 4-POB-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-33-2 | |

| Record name | 4-POB-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.